molecular formula C18H16ClFN2O3 B2606804 2-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1798676-08-0

2-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2606804
CAS No.: 1798676-08-0
M. Wt: 362.79
InChI Key: REYXQYLMKSEABU-UHFFFAOYSA-N
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Description

2-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H16ClFN2O3 and its molecular weight is 362.79. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Agents

A study by Makki et al. (2013) synthesized fluorine-substituted heterocyclic nitrogen systems derived from substituted p-amino salicylic acids. These compounds, including azetidinone derivatives, demonstrated significant inhibition towards Mycobacterium strains. The incorporation of fluorine atoms and the azetidinone ring structure are crucial for antimicrobial activity, indicating the potential application of similar compounds in developing antimycobacterial agents (Makki, Abdel-Rahman, Faidallah, & Khan, 2013).

β-Secretase Inhibitors

Research by Lindgren et al. (2013) on the biotransformation of β-secretase inhibitors highlights the metabolic stability and pathways of compounds containing isoindole and pyrimidine rings. These findings are relevant for designing drugs targeting Alzheimer's disease by inhibiting β-secretase, an enzyme involved in the production of beta-amyloid plaques (Lindgren et al., 2013).

Electron Delocalization in N-heterocyclic Carbene Precursors

Hobbs et al. (2010) investigated the stability and structure of potential N-heterocyclic carbene (NHC) precursors with imidazolidine-4,5-dione skeletons. The study explored the influence of electron delocalization on the stability of these compounds, which are of interest in the field of catalysis and organometallic chemistry (Hobbs, Forster, Borau-Garcia, Knapp, Tuononen, & Roesler, 2010).

Fluorescence Quenching and Enhancement

Tamuly et al. (2006) discussed the fluorescence quenching and enhancement by H-bonding interactions in some nitrogen-containing fluorophores, including isoindole-1,3-dione derivatives. This study is relevant for the development of fluorescent materials for sensing and imaging applications (Tamuly, Barooah, Laskar, Sarma, & Baruah, 2006).

Properties

IUPAC Name

2-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c19-15-7-10(20)5-6-14(15)16(23)21-8-11(9-21)22-17(24)12-3-1-2-4-13(12)18(22)25/h1-2,5-7,11-13H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYXQYLMKSEABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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